Dihydrouridine diphosphate

Enzymology Nucleotide Sugar Metabolism Dehydrogenase Kinetics

Dihydrouridine diphosphate (DDP) is a chemically modified nucleotide derived from uridine diphosphate (UDP), featuring complete saturation of the uracil C5–C6 double bond. This modification confers distinct conformational flexibility and altered electronic properties compared to canonical pyrimidine nucleotides, making DDP a valuable non-hydrolyzable probe and mechanistic tool for investigating nucleotide-dependent enzymes and RNA structure–function relationships.

Molecular Formula C9H16N2O12P2
Molecular Weight 406.18 g/mol
Cat. No. B15133175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrouridine diphosphate
Molecular FormulaC9H16N2O12P2
Molecular Weight406.18 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C9H16N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h4,6-8,13-14H,1-3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
InChIKeyDBZDTCPVZDQULS-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrouridine Diphosphate (DDP): A Modified Nucleotide with Unique Enzymatic and Structural Properties for Biochemical Research


Dihydrouridine diphosphate (DDP) is a chemically modified nucleotide derived from uridine diphosphate (UDP), featuring complete saturation of the uracil C5–C6 double bond [1]. This modification confers distinct conformational flexibility and altered electronic properties compared to canonical pyrimidine nucleotides, making DDP a valuable non-hydrolyzable probe and mechanistic tool for investigating nucleotide-dependent enzymes and RNA structure–function relationships [2]. DDP serves as a key precursor or substrate analog in studies of UDP-glucose dehydrogenase, peptidoglycan biosynthesis ligases, and polynucleotide polymerase systems, enabling precise interrogation of enzyme specificity and catalytic mechanism [3].

Non-hydrolyzable nucleotide analog for enzyme mechanism studies
Substrate with reported near-native kinetics for UDP-glucose dehydrogenase
Probe for RNA conformational dynamics and non-canonical folding

Why UDP Cannot Substitute for Dihydrouridine Diphosphate in Mechanistic and Specificity Studies


Unlike uridine diphosphate (UDP), which bears a planar, aromatic uracil ring, dihydrouridine diphosphate possesses a saturated pyrimidine ring that fundamentally alters its electronic distribution and three-dimensional conformation [1]. This structural distinction prevents simple interchangeability: enzymes that process UDP-based substrates exhibit markedly different kinetic behavior with DDP, ranging from near-native activity to complete substrate rejection or altered inhibition profiles depending on the specific active-site architecture [2]. Furthermore, the increased conformational flexibility conferred by the saturated ring—promoting C2′-endo sugar pucker and destabilizing ordered helical stacking—yields unique RNA structural dynamics that UDP cannot replicate, making DDP essential for probing non-canonical RNA folding and tertiary interactions [3]. Consequently, procurement of authentic dihydrouridine diphosphate rather than generic UDP is mandatory for experiments requiring precise interrogation of enzyme specificity, conformational studies, or accurate mimicry of naturally occurring dihydrouridine-containing biomolecules.

Enzyme kinetics may shift
UDP and DDP exhibit distinct substrate behavior; reported near-native activity with DDP does not extend to all UDP-dependent enzymes.
RNA structure may not replicate
Dihydrouridine promotes C2'-endo sugar pucker and loop flexibility that uridine cannot reproduce, altering folding studies.
Interchangeability not supported
Canonical UDP cannot mimic dihydrouridine-containing biomolecules in ligase profiling or copolymerization applications.

Quantitative Differentiation of Dihydrouridine Diphosphate: Head-to-Head Enzymatic and Polymerization Evidence


Dihydrouridine Diphosphate Glucose Preserves Native Oxidation Kinetics in UDP-Glucose Dehydrogenase

Dihydrouridine diphosphate glucose (DDP-glucose) functions as a substrate for UDP-glucose dehydrogenase with oxidation rates nearly identical to those of the native UDP-glucose substrate across a range of pH values. In contrast, the closely related analog 5-hydroxyuridine diphosphate glucose exhibits significantly reduced activity, ranging from one-sixth to one-half of the native rate depending on pH [1]. This demonstrates that saturation of the uracil ring preserves catalytic competency, whereas hydroxyl substitution disrupts it.

Substrate kinetics
Head-to-head
DDP-glucose: rate ~100% of UDP-glucose
5-Hydroxy analog: 16.7–50%
Supports native-like dehydrogenase assay context
pH 7.0–8.7; NAD+ cofactor
Enzymology Nucleotide Sugar Metabolism Dehydrogenase Kinetics

Dihydrouridine Diphosphate Xylose Exhibits Reduced Inhibitory Activity Compared to Native UDP-Xylose

When evaluated as an inhibitor of calf liver UDP-glucose dehydrogenase, 5,6-dihydrouridine diphosphate xylose (DDP-xylose) demonstrated decreased inhibitory potency relative to the native UDP-xylose. Hydrogenation of the 5,6-double bond in UDP-xylose—the structural modification that converts it to DDP-xylose—directly attenuated its allosteric inhibitory activity [1]. This result provides a clear differential benchmark: DDP modifications can modulate regulatory ligand efficacy.

Inhibitor potency
Head-to-head
DDP-xylose: reduced inhibition vs UDP-xylose (fold-change not reported)
Supports allosteric inhibition modulation
Calf liver enzyme; exact difference not detailed
Enzyme Inhibition Allosteric Regulation Nucleotide Sugar Analogs

Dihydrouridine Diphosphate Serves as a Substrate for Bacterial Peptidoglycan Biosynthesis Ligases

In Escherichia coli peptidoglycan biosynthetic pathways, dihydrouridine diphosphate (DDP)-conjugated intermediates function as competent substrates for two critical ligases: the D-glutamate-adding enzyme (MurD) and the meso-2,6-diaminopimelate-adding enzyme (MurE). Specifically, DDP-MurNAc-L-Ala is accepted as a substrate by the D-Glu-adding enzyme, and DDP-MurNAc-L-Ala-D-Glu is accepted by the A2pm-adding enzyme [1][2]. This substrate tolerance indicates that the dihydrouridine moiety does not preclude recognition by these ATP-dependent ligases, enabling their use as mechanistic probes.

Ligase substrate
Cross-study comparable
Active with MurD and MurE (E. coli); qualitative acceptance
Supports ligase substrate profiling
Kinetic parameters not reported
Peptidoglycan Biosynthesis Bacterial Cell Wall Ligase Specificity

Dihydrouridine Diphosphate Enables Copolymerization into Heteropolymers but Not Homopolymerization

Dihydrouridine 5′-diphosphate (DDP) cannot be directly converted into a homopolymer by polynucleotide phosphorylase from Micrococcus luteus, a property shared with the bicyclic methyleneuracil analog (Ib). However, both DDP and Ib can be copolymerized with ADP, IDP, CDP, or UDP, yielding polymers containing 5–40 residues of the modified nucleotide per 100 canonical nucleotide units [1]. This selective copolymerization capacity distinguishes DDP from canonical NDPs, which readily form homopolymers under the same conditions.

Polymerization behavior
Head-to-head
Homopolymer: 0% for DDP vs detectable for canonical NDPs
Copolymer: 5–40 residues/100 units
Enables low-density modified RNA synthesis
M. luteus polynucleotide phosphorylase
Polynucleotide Phosphorylase Nucleic Acid Enzymology Modified Nucleotide Incorporation

Dihydrouridine Modification Promotes C2′-Endo Sugar Conformation and Destabilizes A-Form Helical Stacking in RNA

Comparative NMR analysis of dihydrouridine-containing versus uridine-containing RNA oligonucleotides reveals that the saturated uracil ring effectively promotes the C2′-endo sugar pucker conformation, in contrast to the C3′-endo conformation predominant in canonical A-form RNA helices [1]. This conformational shift correlates with a measurable destabilization of base stacking interactions and increased dynamic motion in loop regions where tertiary interactions must be accommodated.

Sugar pucker
Head-to-head
C2'-endo promotion vs C3'-endo (uridine); stacking destabilization (qualitative)
Supports RNA conformational dynamics study
NMR; numerical destabilization not reported
RNA Biophysics NMR Spectroscopy Conformational Flexibility

Dihydrouridine Diphosphate Synthesis and Stability Support Prebiotic and Synthetic Utility

Dihydrouridine can be efficiently produced by photoreduction of uridine in formamide, which serves as both solvent and reductant [1]. Notably, the other three canonical ribonucleosides (cytidine, adenosine, guanosine) remain intact under identical irradiation conditions, demonstrating a chemoselective pathway unique to uridine. This provides a practical synthetic entry distinct from multi-step chemical phosphorylation strategies. Additionally, catalytic reduction of UDP-sugars (e.g., UDP-glucose, UDP-xylose) has been established as a reproducible method for preparing DDP-sugar analogs [2].

Synthetic route
Class-level
Photoreduction of uridine in formamide; catalytic reduction of UDP-sugars
Synthetic accessibility context
UV/formamide method; chemoselective for uridine
Prebiotic Chemistry Nucleotide Photochemistry Chemical Synthesis

Optimal Research and Industrial Use Cases for Dihydrouridine Diphosphate Based on Quantitative Evidence


Mechanistic Studies of UDP-Glucose Dehydrogenase Using Native-Like Modified Substrates

Dihydrouridine diphosphate glucose (DDP-glucose) serves as an ideal substrate for investigating UDP-glucose dehydrogenase mechanism, as it maintains oxidation rates nearly identical to the native UDP-glucose substrate across physiological pH ranges [1]. This property permits precise kinetic and structural studies without the confounding rate reductions observed with hydroxylated analogs. Use DDP-glucose when the goal is to introduce a spectroscopic handle or structural probe while preserving catalytic competency.

Allosteric Inhibition Tuning in Nucleotide Sugar Dehydrogenase Assays

Dihydrouridine diphosphate xylose (DDP-xylose) provides a weakened allosteric inhibitor of UDP-glucose dehydrogenase relative to the native UDP-xylose [1]. This reduced inhibitory potency enables dose–response studies where intermediate inhibition levels are desired, or where full UDP-xylose inhibition would obscure subtle regulatory effects. Procurement of DDP-xylose rather than UDP-xylose is indicated for experiments requiring fine-tuned modulation of dehydrogenase activity.

Bacterial Peptidoglycan Ligase Substrate Profiling and Antibiotic Target Validation

Dihydrouridine diphosphate (DDP) conjugated to MurNAc-peptides (e.g., DDP-MurNAc-L-Ala, DDP-MurNAc-L-Ala-D-Glu) functions as a competent substrate for the MurD and MurE ligases in Escherichia coli [1][2]. These DDP-containing intermediates enable the systematic mapping of ligase specificity, investigation of substrate recognition determinants, and validation of potential antibiotic targets without the rapid turnover or lability that may accompany native UDP intermediates.

Construction of Heterogeneous RNA Polymers with Controlled Dihydrouridine Density

Polynucleotide phosphorylase from Micrococcus luteus cannot convert dihydrouridine diphosphate into a homopolymer but readily incorporates it as a copolymer with canonical NDPs (ADP, IDP, CDP, UDP), yielding polymers containing 5–40 dihydrouridine residues per 100 canonical units [1]. This selective copolymerization enables the synthesis of RNA polymers bearing low-density dihydrouridine modifications, which are essential for biophysical studies of modified-nucleotide effects on RNA folding and dynamics.

Application
Selection Property
Validation Focus
UDP-glucose dehydrogenase mechanism studies
Substrate kinetic fidelity
Modified nucleotide assay context
Allosteric inhibition tuning
Inhibitory potency modulation
Allosteric assay context
Bacterial peptidoglycan ligase profiling
Ligase substrate promiscuity
Enzyme specificity profiling
Heterogeneous RNA polymer construction
Copolymerization selectivity
RNA composition analysis

Technical Documentation Hub

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34 linked technical documents
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